molecular formula C15H18ClN3O4S B12275973 4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12275973
M. Wt: 371.8 g/mol
InChI Key: GDLYEUHEJCSMIF-UHFFFAOYSA-N
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Description

4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a chloro group and an azetidine moiety linked to a dimethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and azetidine-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18ClN3O4S

Molecular Weight

371.8 g/mol

IUPAC Name

4-chloro-1-[[1-(3,4-dimethoxyphenyl)sulfonylazetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C15H18ClN3O4S/c1-22-14-4-3-13(5-15(14)23-2)24(20,21)19-8-11(9-19)7-18-10-12(16)6-17-18/h3-6,10-11H,7-9H2,1-2H3

InChI Key

GDLYEUHEJCSMIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Cl)OC

Origin of Product

United States

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